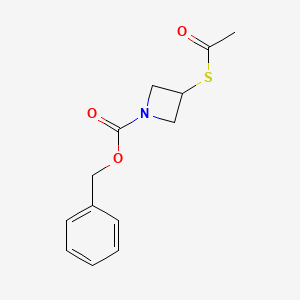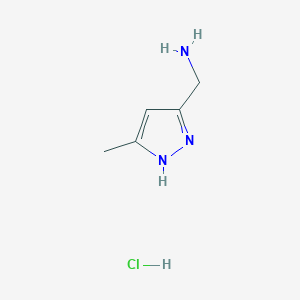
3-((4-(Trifluoromethyl)Phenyl)Amino)Benzoic Acid
Overview
Description
AKR1C3-IN-4 is a novel inhibitor of the enzyme aldo-keto reductase family 1 member C3 (AKR1C3). AKR1C3 is an enzyme involved in the metabolism of steroids, prostaglandins, and lipid aldehydes. It plays a crucial role in the biosynthesis of androgens and estrogens, making it a significant target in cancer research, particularly for hormone-dependent cancers such as prostate and breast cancer .
Mechanism of Action
Target of Action
Similar compounds have been used in the preparation of n,n’- (arylmethylene)bisamides with cytotoxic activity as anti-cancer agents .
Mode of Action
It’s known that benzylic halides typically react via an sn1 or sn2 pathway, depending on their degree of substitution .
Pharmacokinetics
It’s known that the compound is a solid and its solubility in water is relatively low, but it can easily dissolve in organic solvents such as ethanol and ether . This could potentially impact its bioavailability.
Result of Action
Similar compounds have shown cytotoxic activity as anti-cancer agents .
Action Environment
The action, efficacy, and stability of 3-((4-(Trifluoromethyl)Phenyl)Amino)Benzoic Acid can be influenced by various environmental factors. For instance, it’s known to be air sensitive and should be stored in a dry environment at room temperature . Furthermore, the compound’s solubility in different solvents could potentially affect its action in different environments .
Biochemical Analysis
Biochemical Properties
The nature of these interactions is likely dependent on the specific structure of the compound, including the presence of the trifluoromethyl and amino groups .
Cellular Effects
It has been found that similar compounds can have significant impacts on cellular processes . For instance, some benzoic acid derivatives have been found to exhibit antimicrobial and cytotoxic activities .
Molecular Mechanism
This suggests that the compound may exert its effects at least in part through interactions with this enzyme .
Transport and Distribution
Similar compounds are known to interact with various transporters and binding proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AKR1C3-IN-4 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The exact synthetic route can vary, but it generally includes:
Formation of the Core Structure: This step involves the construction of the core scaffold of the molecule, often through cyclization reactions.
Functional Group Modifications: Introduction of various functional groups to enhance the inhibitory activity and selectivity towards AKR1C3.
Purification: The final compound is purified using techniques such as column chromatography and recrystallization to obtain a high-purity product.
Industrial Production Methods
Industrial production of AKR1C3-IN-4 would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient purification methods .
Chemical Reactions Analysis
Types of Reactions
AKR1C3-IN-4 undergoes several types of chemical reactions, including:
Reduction: AKR1C3-IN-4 can participate in reduction reactions, particularly in the presence of reducing agents.
Oxidation: It can also undergo oxidation reactions under specific conditions.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions typically yield alcohols, while oxidation reactions can produce ketones or aldehydes .
Scientific Research Applications
AKR1C3-IN-4 has several scientific research applications, including:
Cancer Research: It is used to study the role of AKR1C3 in hormone-dependent cancers and to develop potential therapeutic strategies.
Endocrinology: The compound helps in understanding the metabolism of steroids and prostaglandins.
Drug Development: AKR1C3-IN-4 serves as a lead compound for developing new inhibitors targeting AKR1C3, which could be used in treating various cancers and endocrine disorders.
Comparison with Similar Compounds
Similar Compounds
Stylopine: Another inhibitor of AKR1C3, known for its strong binding affinity.
Non-steroidal Anti-inflammatory Drugs (NSAIDs): Some NSAIDs also inhibit AKR1C3 but with less specificity.
Flavonoids: Natural compounds that have been shown to inhibit AKR1C3.
Uniqueness
AKR1C3-IN-4 is unique due to its high specificity and potency in inhibiting AKR1C3 compared to other inhibitors. It has been optimized to have a lower inhibition constant (ki) than Stylopine, making it a more effective inhibitor .
Properties
IUPAC Name |
3-[4-(trifluoromethyl)anilino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO2/c15-14(16,17)10-4-6-11(7-5-10)18-12-3-1-2-9(8-12)13(19)20/h1-8,18H,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDZIRNPRVJEHHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=CC=C(C=C2)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2H-1,3-benzodioxol-5-ylmethyl)[2-(dimethylamino)ethyl]amine dihydrochloride](/img/structure/B3096393.png)



![methyl 5-benzyl-4-oxo-4H,5H,6H,7H,8H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate](/img/structure/B3096424.png)


![3-Piperidin-4-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine hydrochloride](/img/structure/B3096445.png)
![1-(2,4-difluoro-phenyl)-1H-[1,2,4]triazole](/img/structure/B3096447.png)

![{4-[1-(hydroxyimino)ethyl]phenyl}urea](/img/structure/B3096466.png)
![[(5-Methylimidazo[1,2-a]pyridin-2-yl)methyl]amine dihydrochloride](/img/structure/B3096475.png)
![[(7-Methylimidazo[1,2-a]pyridin-2-yl)methyl]amine dihydrochloride](/img/structure/B3096479.png)
